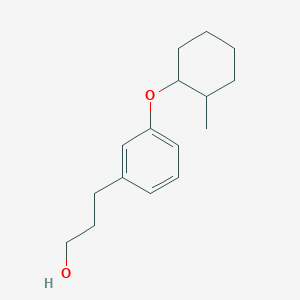

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is a chemical that appears to be related to various intermediates and products in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a phenolic ether with a propanol side chain, which could be of interest in the synthesis of biologically active compounds or as an intermediate in complex organic reactions.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as cyclisation reactions and the use of radical intermediates. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclisation via aryl radical cation and alkoxyl radical intermediates, with variations in product yields and regioselectivities influenced by pH . Another synthesis approach uses 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for creating furans and cyclopentenones . Additionally, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to the compound of interest, were synthesized from (3-chloromethyl-4-hydroxyphenyl)propan-1-ones and alcohols in the presence of sodium hydrogen carbonate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structural study of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol provided insights into the conformation of the bicyclic system and the orientation of substituents . Similarly, the crystal structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents .

Chemical Reactions Analysis

The chemical reactions involving related compounds often include cyclisation and transacetalization processes. For instance, the double intramolecular transacetalization of polyhydroxy acetals led to the synthesis of conformationally-restricted 1,3-dioxanes . Additionally, the synthesis of beta-adrenergic blocking agents involved the creation of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are structurally related to the compound of interest and demonstrate the potential for bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were determined and compared with beta-blocker types of compounds, indicating the importance of structural features for biological activity . The synthesis of diethyl 1-[(13C)methyl]-3-phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate involved the use of 13CO2, showcasing the compound's utility in labeling studies and its potential physical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiradical Activity

Research by Čižmáriková et al. (2020) explored a series of compounds similar to 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, assessing their antimicrobial and antioxidant properties. These compounds showed biological activities, though lower than certain beta blockers, indicating potential applications in treating infections and oxidative stress-related conditions (Čižmáriková et al., 2020).

Cyclisation Studies

Goosen et al. (1993) investigated the cyclisation of a similar compound, showing competing 1,5- and 1,6-cyclisation via aryl radical cation and alkoxyl radical intermediates. These findings highlight potential chemical pathways for synthesizing complex organic structures, which can be useful in pharmaceutical and material science (Goosen, Mccleland, & Rinaldi, 1993).

Electropolymerization Applications

Bıyıklıoğlu and Alp (2017) conducted a study on compounds including 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol for electropolymerization, finding non-aggregated properties in various solvents. This research suggests potential applications in the field of electronics, particularly in the development of new materials for electronic devices (Bıyıklıoğlu & Alp, 2017).

Enantioselective and Enantiospecific Resolution Processes

Shafioul and Cheong (2012) demonstrated the enantioselective and enantiospecific resolution of 2-phenylpropan-1-ol derivatives via lipase-catalyzed transesterification. This research is significant for producing chiral building blocks for natural and unnatural sesquiterpenes, which are important in pharmaceuticals and organic synthesis (Shafioul & Cheong, 2012).

Antimicrobial and Antioxidant Screening

Oloyede and Omisakin (2014) synthesized Mannich bases, including compounds structurally similar to 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, and evaluated their antimicrobial and antioxidant activities. The results demonstrated significant activity, suggesting their potential as antimicrobial and antioxidant agents (Oloyede & Omisakin, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[3-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-13-6-2-3-10-16(13)18-15-9-4-7-14(12-15)8-5-11-17/h4,7,9,12-13,16-17H,2-3,5-6,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZSJNNKXMZXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OC2=CC=CC(=C2)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)